molecular formula C20H26O5 B13444218 rac 2,4-O-Dimethylzearalenone-d6

rac 2,4-O-Dimethylzearalenone-d6

Cat. No.: B13444218
M. Wt: 352.5 g/mol
InChI Key: MYILAUURZUNHGP-KMYVDDIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 2,4-O-Dimethylzearalenone-d6: is a deuterium-labeled derivative of 2,4-O-Dimethylzearalenone, a mycotoxin produced by Fusarium species. This compound is primarily used as a reference standard in analytical chemistry and research. It has a molecular formula of C20H20D6O5 and a molecular weight of 352.45 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2,4-O-Dimethylzearalenone-d6 involves the incorporation of deuterium atoms into the parent compound, 2,4-O-Dimethylzearalenone. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carried out under controlled conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: rac 2,4-O-Dimethylzearalenone-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

rac 2,4-O-Dimethylzearalenone-d6 is widely used in scientific research, including:

    Analytical Chemistry: As a reference standard for the quantification and identification of mycotoxins in food and environmental samples.

    Biology: Used in studies to understand the metabolism and toxicology of mycotoxins.

    Medicine: Research on the effects of mycotoxins on human health and the development of therapeutic interventions.

    Industry: Quality control and assurance in the production of food and feed products

Mechanism of Action

The mechanism of action of rac 2,4-O-Dimethylzearalenone-d6 involves its interaction with cellular targets, leading to various biological effects. The compound can bind to estrogen receptors, mimicking the effects of estrogen and disrupting normal hormonal functions. This can lead to reproductive and developmental toxicity in exposed organisms. The exact molecular pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: rac 2,4-O-Dimethylzearalenone-d6 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in analytical chemistry for tracing and quantifying mycotoxins. Its stability and isotopic labeling provide advantages in various research applications .

Biological Activity

rac 2,4-O-Dimethylzearalenone-d6 is a synthetic derivative of zearalenone, a mycotoxin produced by certain fungi. This compound is notable for its biological activity and potential implications in various fields, including toxicology and pharmacology. The deuterated form (d6) allows for enhanced tracking in metabolic studies and analytical chemistry.

  • Molecular Formula : C20H20D6O5
  • Molecular Weight : 352.45 g/mol
  • CAS Number : 1246833-55-5
  • Purity : >95% (HPLC)
  • Storage Temperature : -20°C

Biological Activity

The biological activity of this compound is primarily derived from its structural similarity to natural estrogens. This compound has been studied for its endocrine-disrupting properties and potential effects on reproductive health.

  • Estrogen Receptor Binding : this compound exhibits affinity for estrogen receptors (ERs), particularly ER-alpha and ER-beta, leading to estrogenic activity. This can result in various physiological responses such as cell proliferation and differentiation in hormone-sensitive tissues .
  • Cell Proliferation : Studies have indicated that this compound can stimulate the proliferation of certain cell lines, including breast cancer cells, through ER-mediated pathways .
  • Toxicological Implications : The compound's ability to mimic estrogen raises concerns regarding its role as an endocrine disruptor, potentially affecting reproductive health and development in animals and humans .

Case Studies

  • Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that this compound promotes cell proliferation in a dose-dependent manner, suggesting its potential role as a tumor promoter in estrogen-responsive tissues .
  • Animal Models : Research involving rodent models has shown that exposure to zearalenone derivatives can lead to reproductive abnormalities and altered hormonal levels, indicating significant biological effects at environmentally relevant concentrations .

Data Tables

PropertyValue
Molecular FormulaC20H20D6O5
Molecular Weight352.45 g/mol
CAS Number1246833-55-5
Purity>95% (HPLC)
Estrogen Receptor AffinityHigh
Biological ActivityDescription
Estrogenic ActivityYes
Cell ProliferationYes
Endocrine DisruptionPotentially significant

Properties

Molecular Formula

C20H26O5

Molecular Weight

352.5 g/mol

IUPAC Name

4,5,5-trideuterio-16,18-dimethoxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D

InChI Key

MYILAUURZUNHGP-KMYVDDIXSA-N

Isomeric SMILES

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)OC1([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.